molecular formula C11H14N2OS B2481785 2-carbamothioyl-N-(2,4-dimethylphenyl)acetamide CAS No. 747411-45-6

2-carbamothioyl-N-(2,4-dimethylphenyl)acetamide

Cat. No.: B2481785
CAS No.: 747411-45-6
M. Wt: 222.31
InChI Key: XMIYGFOSSBVXSX-UHFFFAOYSA-N
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Description

2-carbamothioyl-N-(2,4-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C11H14N2OS and its molecular weight is 222.31. The purity is usually 95%.
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Scientific Research Applications

Complex Formation and Coordination Chemistry

The chemical compound 2-carbamothioyl-N-(2,4-dimethylphenyl)acetamide has been studied for its ability to form complexes with metals such as nickel and copper. These complexes are characterized by their bidentate ligand coordination, involving both sulfur and oxygen atoms in the coordination sphere of the metal ions. For example, Mansuroğlu et al. (2008) synthesized and characterized various nickel and copper complexes with 2,2-diphenyl-N-(R-carbamothioyl)acetamide derivatives, revealing insights into their crystal structures and coordination behavior (Mansuroğlu, Arslan, Flörke, & Külcü, 2008).

Biological and Pharmacological Screening

In biological research, derivatives of this compound have been explored for their potential antibacterial, antifungal, and anthelmintic properties. For instance, Khan et al. (2019) synthesized and screened a series of derivatives for various biological activities, revealing some significant activities in these areas. Additionally, these compounds have been evaluated for their potential as fingerprint agents in forensic applications (Khan, Sreenivasa, Govindaiah, & Chandramohan, 2019).

Radioligand Development for PET Imaging

Compounds related to this compound have also been developed and evaluated as potential radioligands for positron emission tomography (PET) imaging. For example, Mey et al. (2005) synthesized [11C]R116301, a compound related to this compound, for the investigation of central neurokinin(1) (NK1) receptors using PET imaging (Mey et al., 2005).

Photovoltaic Efficiency Modeling

Additionally, derivatives of this compound have been studied in the context of photovoltaic efficiency. Mary et al. (2020) conducted spectroscopic and quantum mechanical studies on benzothiazolinone acetamide analogs to evaluate their potential as photosensitizers in dye-sensitized solar cells (DSSCs) (Mary et al., 2020).

Analytical and Pharmaceutical Studies

Furthermore, analytical studies have been conducted to develop methods for the determination of related compounds in pharmaceutical formulations. Shabir (2004) developed an isocratic reversed-phase high-performance liquid chromatographic method for the determination of 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide in a gel formulation, demonstrating its applicability for quality control in pharmaceutical analysis (Shabir, 2004).

Properties

IUPAC Name

3-amino-N-(2,4-dimethylphenyl)-3-sulfanylidenepropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2OS/c1-7-3-4-9(8(2)5-7)13-11(14)6-10(12)15/h3-5H,6H2,1-2H3,(H2,12,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMIYGFOSSBVXSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CC(=S)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.